2-azido-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7F3N4O It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the [3+2] cycloaddition reactions.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of the azido group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Resulting from the reduction of the azido group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can interact with various biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-azido-N-[2-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a diethylamino group instead of an azido group.
Uniqueness
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the azido and trifluoromethyl groups, which confer distinct reactivity and stability. The azido group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s physicochemical properties .
Biological Activity
2-Azido-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features an azido group, a trifluoromethyl group, and an acetamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing azide formation techniques such as the nucleophilic substitution or the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The azido group may facilitate binding to various receptors or enzymes, altering their activity.
- Cell Signaling Modulation : The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on pancreatic cancer cell lines (BxPC-3 and PANC-1). The compound exhibited sub-micromolar potency with GI50 values ranging from 0.48 to 0.68 μM, indicating strong growth inhibition .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a new antimicrobial agent.
Comparative Analysis
Activity Type | IC50/Effectiveness | Target Pathway |
---|---|---|
Anticancer | GI50 = 0.48 - 0.68 µM | Apoptosis induction |
Antimicrobial | Effective at 10 µg/mL | Bacterial cell wall synthesis |
Enzyme Inhibition | AChE IC50 < 1 µM | Neurotransmitter regulation |
Properties
IUPAC Name |
2-azido-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCQJEJEWWUUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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